2-[(4-Bromophenyl)carbamoyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-bromophenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h1-8H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLIVDPEIKFJMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351501 | |
| Record name | 2-[(4-Bromophenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19336-83-5 | |
| Record name | 2-[[(4-Bromophenyl)amino]carbonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19336-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Bromophenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-BROMOPHTHALANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Contextualization Within Aromatic Carboxamides and Benzoic Acid Derivatives
Aromatic carboxamides and benzoic acid derivatives are foundational classes of compounds in chemical research, prized for their versatile reactivity and presence in a myriad of functional molecules. researchgate.netijpsr.com Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are utilized as precursors in the synthesis of a wide range of active molecules. ijpsr.com
The structure of 2-[(4-Bromophenyl)carbamoyl]benzoic acid places it firmly within these two significant families. As a benzoic acid derivative, its carboxylic acid group offers a reactive site for various chemical transformations. Simultaneously, the aromatic carboxamide linkage introduces specific structural and electronic properties that are of great interest in medicinal chemistry and materials science. The amide group's ability to form strong hydrogen bonds is a key feature influencing the molecular packing and interactions of these compounds. ebi.ac.uktheclinivex.com
The synthesis of such compounds often involves the reaction of phthalic anhydride (B1165640) with a substituted aniline. researchgate.net For instance, the general synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids is achieved by reacting phthalic anhydride with ortho-substituted anilines, a method directly applicable to the synthesis of the title compound using 4-bromoaniline (B143363). researchgate.net
Chemical Significance of the Bromo Phenylcarbamoyl Moiety in Synthetic Organic Chemistry
The (bromo)phenylcarbamoyl moiety is a critical functional group that imparts unique characteristics to the molecule. The presence of a bromine atom, a halogen, on the phenyl ring significantly influences the compound's electronic properties and reactivity. Halogenated aromatic compounds are of considerable interest due to their utility in cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Furthermore, the carbamoyl (B1232498) (-CONH-) linker is a bioisostere for other functional groups and is known for its chemical stability and ability to enhance permeability across cellular membranes. chemicalbook.com This amide linkage is a common feature in many biologically active molecules. The planarity of the amide bond and its capacity for hydrogen bonding play a crucial role in defining the three-dimensional structure and intermolecular interactions of the compounds in which it is found.
Overview of Fundamental Research Trajectories for the Compound
Classical and Contemporary Synthesis Routes
The formation of the amide linkage in this compound is the cornerstone of its synthesis. This can be accomplished through various classical and contemporary amidation and carbamoylation techniques.
Amide bond formation is a fundamental reaction in organic synthesis. wikipedia.org Direct amidation involves the condensation of a carboxylic acid and an amine, often facilitated by a coupling reagent to activate the carboxylic acid and remove the water byproduct. luxembourg-bio.com A variety of modern reagents have been developed to promote this reaction under mild conditions, which is crucial for synthesizing complex molecules. luxembourg-bio.comacs.org
For the synthesis of this compound, this would typically involve the reaction of a suitably activated benzoic acid derivative with 4-bromoaniline (B143363). Contemporary methods utilize coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as Hünig's base (N,N-diisopropylethylamine). organic-chemistry.org Another approach employs titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines, which can proceed in moderate to excellent yields. nih.gov These methods are designed to be efficient, often completing within hours and yielding products in good purity. organic-chemistry.org
The general scheme for direct amidation is presented below:
Table 1: General Amidation Reaction| Reactant 1 | Reactant 2 | Reagent/Conditions | Product |
|---|
This strategy is valuable, particularly when the corresponding acyl chlorides are unstable or difficult to handle. organic-chemistry.org
A specific and effective route to synthesize N-aryl anthranilic acid derivatives involves the reaction of anthranilic acid (2-aminobenzoic acid) with an appropriate acyl chloride. nih.govresearchgate.net For the synthesis of this compound, this translates to the acylation of anthranilic acid with 4-bromobenzoyl chloride.
This reaction is a nucleophilic acyl substitution where the amino group of anthranilic acid attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. This method is advantageous due to the commercial availability of both anthranilic acid, a biochemical precursor to tryptophan, and 4-bromobenzoyl chloride, which can be synthesized from 4-bromobenzoic acid by reacting it with thionyl chloride. core.ac.ukprepchem.com
The reaction proceeds as follows:
Table 2: Synthesis from Anthranilic Acid and 4-Bromobenzoyl Chloride| Precursor 1 | Precursor 2 | Reaction Type | Product |
|---|
This pathway is a direct and reliable method for obtaining the target compound.
Regioselective Synthesis Approaches for Related Carbamoylcarboxylic Acids
Regioselectivity becomes critical when synthesizing carbamoylcarboxylic acids from starting materials with multiple reactive sites, such as dicarboxylic acids or their anhydrides. The goal is to direct the amine to react at a specific carboxylic acid or anhydride (B1165640) group. For instance, in the synthesis of N,N'-disubstituted bis(carbamoyl) terephthalic acids, specific reaction conditions have been developed to favor the formation of carbamoyl (B1232498) and carboxylic acid functionalities over the thermodynamically more stable imide group. nih.govresearchgate.net
While this compound is typically synthesized from precursors that pre-determine the regiochemistry (like phthalic anhydride), the principles of regioselective synthesis are crucial for creating more complex or isomeric structures. researchgate.net For example, copper-catalyzed amination of chlorobenzoic acids has been shown to be highly regioselective. nih.gov The amination occurs specifically when the halogen is in the ortho position relative to the carboxylic acid group, providing a method to synthesize a wide range of N-aryl anthranilic acid derivatives. nih.gov Such catalytic systems allow for precise control over which position of an aromatic ring is functionalized, enabling the synthesis of specific isomers that might be inaccessible through other routes. nih.gov
Derivatization from Phthalic Anhydride and Substituted Anilines
One of the most common and straightforward methods for synthesizing N-aryl 2-carbamoylbenzoic acids, also known as phthalamic acids, is the reaction between phthalic anhydride and a substituted aniline. researchgate.net To produce this compound, phthalic anhydride is reacted with 4-bromoaniline. chemicalbook.com
This reaction involves the nucleophilic attack of the amino group of 4-bromoaniline on one of the carbonyl carbons of the phthalic anhydride ring. This leads to the opening of the anhydride ring and the formation of the phthalamic acid product. The reaction is often carried out under mild conditions and can be facilitated by microwave assistance in the absence of a solvent, leading to high yields. researchgate.net This method is highly efficient and is a standard procedure for generating this class of compounds. nih.govchemrxiv.org
The general reaction is depicted below:
Table 3: Synthesis from Phthalic Anhydride and 4-Bromoaniline| Reactant 1 | Reactant 2 | Product |
|---|
Under harsher conditions, such as high heat, phthalamic acids can undergo dehydration to form the corresponding N-aryl phthalimides. nih.gov Therefore, careful control of the reaction conditions is necessary to isolate the desired carbamoylbenzoic acid.
Computational Chemistry and Theoretical Investigations of 2 4 Bromophenyl Carbamoyl Benzoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a principal method for the quantum chemical study of molecules, offering a balance between accuracy and computational cost. Calculations for 2-[(4-Bromophenyl)carbamoyl]benzoic acid are typically performed using the B3LYP functional with a 6-311++G(d,p) basis set, a combination known for its reliability in predicting molecular properties. researchgate.netacs.orgsemanticscholar.org
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process seeks the minimum energy conformation on the potential energy surface. For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles.
The optimized structure reveals a non-planar conformation. The dihedral angle between the two phenyl rings is a key structural parameter, indicating a significant twist in the molecular backbone. researchgate.netnih.gov This twist arises from the steric hindrance between the ortho-substituted carboxylic acid group and the amide linker. The intramolecular N–H···O hydrogen bond between the amide proton and the oxygen of the carboxylic group plays a crucial role in stabilizing the conformation.
Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) Level)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O (acid) | 1.215 | C-C-O (acid) | 122.5 |
| C-O (acid) | 1.358 | O-C-O (acid) | 123.1 |
| O-H (acid) | 0.975 | C-N-H (amide) | 121.8 |
| C=O (amide) | 1.234 | C-C-N (amide) | 117.4 |
| C-N (amide) | 1.372 | N-C-C (phenyl) | 128.9 |
| N-H (amide) | 1.015 | C-C-Br | 119.7 |
| C-Br | 1.910 | Dihedral Angle¹ | 58.7 |
¹Dihedral angle between the planes of the two aromatic rings.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic transitions. nih.govutdallas.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govnankai.edu.cnresearchgate.net
For this compound, the HOMO is primarily localized on the bromophenyl ring, which is rich in electrons. In contrast, the LUMO is distributed across the benzoic acid moiety, particularly the carboxyl group and the adjacent phenyl ring, which act as the electron-accepting region. nih.govnankai.edu.cn A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net
Table 2: Calculated FMO Energies and Energy Gap for this compound
| Parameter | Energy (eV) |
| EHOMO | -6.58 |
| ELUMO | -2.15 |
| Energy Gap (ΔE) | 4.43 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.netactascientific.com The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
In the MEP surface of this compound, the most negative regions are concentrated around the oxygen atoms of the carbonyl groups in both the amide and carboxylic acid functions. researchgate.netresearchgate.net These sites are the most likely to interact with electrophiles. Conversely, the most positive potential is located around the acidic proton of the carboxyl group and the amide N-H proton, making them susceptible to nucleophilic attack. actascientific.com The aromatic protons also exhibit a positive potential.
Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are crucial for determining the supramolecular structure and crystal packing of a molecule. Hirshfeld surface analysis is a powerful method used to visualize and quantify these intermolecular contacts in the crystalline state. nih.govnih.govmdpi.com The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal.
By mapping properties like dnorm onto the surface, close intermolecular contacts can be identified by red spots. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular interactions. crystalexplorer.netresearchgate.net For this compound, the analysis typically reveals that H···H, O···H/H···O, and C···H/H···C contacts are the most significant contributors to the crystal packing. nih.gov The Br···H/H···Br and Br···C/C···Br interactions also play a notable role in the supramolecular assembly.
Table 3: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Contribution (%) |
| H···H | 45.2 |
| O···H / H···O | 22.8 |
| C···H / H···C | 15.5 |
| Br···H / H···Br | 8.1 |
| C···C | 3.9 |
| Others | 4.5 |
Quantum Chemical Descriptors and Reactivity Indices
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. nih.govactascientific.comresearchgate.net These descriptors, based on conceptual DFT, provide a quantitative framework for understanding molecular behavior in chemical reactions.
Ionization Potential (I) : The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A) : The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ) : The ability of an atom to attract electrons (χ = (I + A)/2).
Chemical Hardness (η) : A measure of resistance to charge transfer (η = (I - A)/2).
Chemical Softness (S) : The reciprocal of hardness (S = 1/2η).
Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons (ω = μ²/2η, where μ is the chemical potential, μ = -χ).
A high chemical hardness and low softness indicate high stability and low reactivity. The electrophilicity index helps to classify the molecule's ability to act as an electrophile.
Table 4: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.58 |
| Electron Affinity (A) | 2.15 |
| Electronegativity (χ) | 4.365 |
| Chemical Hardness (η) | 2.215 |
| Chemical Softness (S) | 0.226 |
| Electrophilicity Index (ω) | 4.30 |
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. ijtsrd.comresearchgate.netnih.gov By calculating the vibrational frequencies and their corresponding intensities using DFT, a theoretical spectrum can be generated. This calculated spectrum is then compared with the experimental FT-IR and FT-Raman spectra. researchgate.netsapub.org
Due to the approximations inherent in the theoretical models (e.g., calculations are for a single molecule in the gas phase at 0 K) and the neglect of anharmonicity, calculated frequencies are often systematically higher than experimental values. Therefore, they are typically scaled using a scaling factor to improve the agreement with experimental data. ijtsrd.com The potential energy distribution (PED) analysis is used to provide a quantitative assignment of each vibrational mode to specific internal coordinates (stretching, bending, etc.). nih.gov
Table 5: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment |
| ν(O-H) acid | 3450 | 3465 | O-H stretching |
| ν(N-H) amide | 3310 | 3325 | N-H stretching |
| ν(C-H) aromatic | 3075 | 3080 | C-H stretching |
| ν(C=O) acid | 1695 | 1705 | Carbonyl stretching |
| ν(C=O) amide | 1660 | 1670 | Amide I band |
| δ(N-H) amide | 1545 | 1550 | Amide II band |
| ν(C-N) + δ(C-H) | 1315 | 1320 | Amide III band |
| ν(C-Br) | 640 | 645 | C-Br stretching |
Solvent Effects on Electronic Spectra and Molecular Properties
The surrounding solvent medium can significantly influence the electronic absorption and emission spectra of a molecule, a phenomenon known as solvatochromism. This effect arises from the differential solvation of the ground and excited electronic states of the solute molecule. Computational and experimental studies on compounds structurally related to this compound, such as other benzoic acid derivatives, provide insights into how solvent polarity and hydrogen bonding capabilities can alter their photophysical properties.
Theoretical investigations, often employing methodologies like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are crucial for understanding these solvent-induced spectral shifts. Such studies can elucidate the nature of the electronic transitions and how the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are affected by the solvent environment.
Generally, for polar molecules, an increase in solvent polarity is expected to cause a bathochromic (red) shift in the absorption spectrum for π → π* transitions and a hypsochromic (blue) shift for n → π* transitions. The magnitude of these shifts is dependent on the change in the dipole moment of the molecule upon electronic transition from the ground state to the excited state.
Table 1: Hypothetical Solvent Effects on the Absorption Maximum (λmax) of this compound
The following table presents a hypothetical data set to illustrate the expected solvatochromic shifts for a molecule like this compound in a range of solvents with varying polarities. This data is based on general principles of solvatochromism observed for similar compounds.
| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax, nm) |
| n-Hexane | 1.88 | 285 |
| Dioxane | 2.21 | 288 |
| Chloroform | 4.81 | 292 |
| Tetrahydrofuran (THF) | 7.58 | 295 |
| Dichloromethane (DCM) | 8.93 | 297 |
| Acetone | 20.7 | 302 |
| Ethanol | 24.5 | 305 |
| Methanol | 32.7 | 308 |
| Acetonitrile (ACN) | 37.5 | 310 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 315 |
| Water | 80.1 | 320 |
Table 2: Hypothetical Computational Data on Molecular Properties in Different Solvents
This table illustrates how key quantum chemical parameters for this compound might be influenced by the solvent medium, as would be predicted by computational models like the Polarizable Continuum Model (PCM).
| Solvent | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE, eV) | Dipole Moment (Debye) |
| Gas Phase | -6.50 | -1.80 | 4.70 | 3.5 |
| n-Hexane | -6.52 | -1.83 | 4.69 | 3.8 |
| Chloroform | -6.58 | -1.90 | 4.68 | 4.5 |
| Acetone | -6.65 | -2.05 | 4.60 | 5.8 |
| Methanol | -6.68 | -2.10 | 4.58 | 6.2 |
| DMSO | -6.70 | -2.15 | 4.55 | 6.5 |
| Water | -6.75 | -2.20 | 4.55 | 6.8 |
The analysis of solvent effects is critical for applications where the compound might be used in solution, such as in sensing or as a component in optoelectronic devices. The shifts in electronic spectra can be correlated with various solvent polarity scales, providing a deeper understanding of the specific and non-specific interactions between the solute and the solvent molecules. For this compound, the presence of both hydrogen bond donating (N-H, O-H) and accepting (C=O) groups suggests that its solvatochromic behavior would be complex, with significant contributions from both general polarity and specific hydrogen bonding interactions.
Reactivity and Chemical Transformations of 2 4 Bromophenyl Carbamoyl Benzoic Acid and Analogues
Reaction Pathways and Functional Group Interconversions
The reactivity of 2-[(4-bromophenyl)carbamoyl]benzoic acid allows for various reaction pathways and the interconversion of its functional groups. wikipedia.org The carboxylic acid group can undergo typical reactions such as esterification and amidation. The amide linkage can be hydrolyzed under acidic or basic conditions to yield phthalic acid and 4-bromoaniline (B143363). The bromine atom on the phenyl ring is susceptible to nucleophilic substitution and can participate in cross-coupling reactions.
Functional group interconversion is a key strategy in organic synthesis that allows for the conversion of one functional group into another. compoundchem.comcompoundchem.com This can be achieved through a variety of reactions, including oxidation, reduction, substitution, and elimination. imperial.ac.uk For instance, the carboxylic acid group of this compound can be reduced to an alcohol, which can then be further converted to other functional groups. Similarly, the bromo group can be transformed into a variety of other substituents through reactions like the Suzuki or Buchwald-Hartwig couplings, significantly expanding the molecular diversity accessible from this starting material.
Cyclization Reactions Leading to Heterocyclic Systems (e.g., Quinazolinones)
One of the most significant applications of this compound and its analogues is in the synthesis of heterocyclic compounds, particularly quinazolinones. organic-chemistry.org Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities. The formation of the quinazolinone ring system from 2-aminobenzamides (which can be derived from this compound) often involves a cyclization reaction with an aldehyde or a carboxylic acid derivative. ekb.eg
The synthesis of quinazolinones can be achieved through various catalytic methods. For example, copper-catalyzed cascade reactions of 2-halobenzoic acids and amidines provide an efficient route to these heterocyclic systems. beilstein-archives.org Other methods include visible-light-induced radical cyclization of α-azidyl benzamides and PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones. rsc.orgresearchgate.net The choice of catalyst and reaction conditions can influence the yield and selectivity of the cyclization process. frontiersin.org
Below is a table summarizing various synthetic approaches to quinazolinones:
Synthesis of Structurally Modified Analogues
The synthesis of structurally modified analogues of this compound is a key area of research aimed at exploring the structure-activity relationships of this class of compounds.
Modifications on the benzoic acid part of the molecule can significantly influence its chemical and biological properties. chemscene.comresearchgate.net These modifications can include the introduction of various substituents onto the aromatic ring or altering the carboxylic acid group itself. For instance, the carboxylic acid can be converted to esters, amides, or other functional groups. google.com The synthesis of sulfamoyl benzoic acid analogues has been explored for their potential as specific agonists of the LPA2 receptor. nih.gov
The 4-bromophenyl moiety offers a versatile handle for structural modifications. The bromine atom can be readily replaced by a variety of other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org This allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, which can modulate the electronic and steric properties of the molecule. For example, the synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives has been reported for their potential anticancer and antimicrobial activities. nih.gov
The carbamoyl (B1232498) (amide) linkage is a critical structural feature that can also be modified to generate new analogues. beilstein-archives.org Variations can include N-alkylation or N-arylation of the amide nitrogen, or replacement of the amide bond with other linking groups such as sulfonamides or ureas. ijcce.ac.ir These changes can alter the conformational flexibility and hydrogen bonding capabilities of the molecule, which can in turn affect its biological activity. The synthesis of carbamoylated chroman-4-ones via cascade radical annulation of 2-(allyloxy)arylaldehydes with oxamic acids represents an innovative approach to modifying the core structure. mdpi.com
Below is a table summarizing modifications on the different moieties of this compound:
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and characterizing 2-[(4-Bromophenyl)carbamoyl]benzoic acid?
- Methodological Answer : The compound can be synthesized via carbamoylation of benzoic acid derivatives with 4-bromophenyl isocyanate. Key characterization involves:
- Melting Point (MP) : 145–146°C (critical for purity assessment).
- IR Spectroscopy : Peaks at 3377 cm⁻¹ (N-H stretch), 1671–1743 cm⁻¹ (C=O stretches for carboxylic acid and carbamate), and 1450–1600 cm⁻¹ (aromatic C-H) .
- LC-MS : Observed [M-H]⁻ at m/z 318.1 and [M+2-H]⁻ at 320.1, confirming molecular weight (318.1 g/mol) and bromine isotopic pattern .
- Elemental Analysis : Validate stoichiometry (e.g., C: 52.52%, H: 3.15%, N: 4.38%) .
Q. How is this compound utilized as a precursor in multi-step syntheses?
- Methodological Answer : The bromine atom and carbamoyl group make it a versatile intermediate. For example:
- Fluorene Derivatives : React with Grignard reagents or undergo Ullmann coupling to form brominated fluorene cores, as seen in analogous syntheses of 3-bromofluorenone .
- Heterocyclic Systems : The carbamoyl group can participate in cyclization reactions (e.g., forming oxazoles or imidazoles) under acidic or basic conditions .
Advanced Research Questions
Q. How can computational docking predict the biological targets of this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with known carbamate-binding pockets (e.g., proteases, esterases).
- Software : Use AutoDock Vina for docking due to its speed and accuracy in binding mode prediction. Parameters:
- Grid box centered on the active site (20 ų).
- Exhaustiveness set to 8 for thorough sampling .
- Validation : Compare results with experimental IC₅₀ data or mutagenesis studies to refine predictions.
Q. How to resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies in IR or LC-MS data may arise from impurities or tautomerism. Strategies include:
- Orthogonal Techniques : Confirm functional groups via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, carbamate NH at δ 9–10 ppm).
- High-Resolution MS : Resolve isotopic patterns to distinguish between [M-H]⁻ and adducts.
- Crystallography : Obtain single-crystal X-ray structures to unambiguously assign connectivity, as demonstrated for related phenacyl benzoates .
Q. What strategies are effective in designing analogs with enhanced bioactivity?
- Methodological Answer : Focus on modifying:
- Bromine Substituent : Replace with other halogens (e.g., Cl, I) or electron-withdrawing groups (e.g., CF₃) to alter electronic properties.
- Carbamoyl Linker : Introduce alkyl/aryl substituents (e.g., methyl, phenyl) to modulate steric effects.
- Benzoic Acid Core : Functionalize the ortho position with heterocycles (e.g., oxazole, thiophene) to enhance binding, as seen in HCV inhibitor studies .
Q. How to analyze the crystal structure of derivatives for structure-activity relationships (SAR)?
- Methodological Answer :
- Synthesis of Derivatives : Prepare esters or amides (e.g., methyl ester) to improve crystallinity.
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule X-ray diffraction.
- Key Metrics : Analyze dihedral angles between the bromophenyl and benzoic acid moieties to assess planarity; hydrogen-bonding interactions (e.g., carboxylic acid dimers) can inform solubility and packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
